2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole

Physicochemical profiling Drug-likeness Lead optimization

This 4-methoxy regioisomer (CAS 2549006-87-1, MW 300.39) is a precision fragment-like scaffold for FBDD campaigns against kinases and GPCRs. Unlike halogenated analogs, the 4-OCH₃ group exerts a distinct +M resonance electronic effect, directly impacting target binding and metabolic stability. Its zero HBD, moderate clogP (1.81), and TPSA (43.06 Ų) profile offer superior permeability and growth vector control compared to the 5-methoxy isomer (CAS 2548996-94-5). Ideal for electronic effect SAR series alongside halogenated (4,6-difluoro, 7-chloro) counterparts. Verify regioisomeric identity by InChI Key (FBWAKFADZVOFRZ vs. JTHBPSMVBLBBMI) before screening.

Molecular Formula C15H16N4OS
Molecular Weight 300.4 g/mol
CAS No. 2549006-87-1
Cat. No. B6459077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole
CAS2549006-87-1
Molecular FormulaC15H16N4OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=CN=C4
InChIInChI=1S/C15H16N4OS/c1-20-12-3-2-4-13-14(12)17-15(21-13)19-8-11(9-19)7-18-6-5-16-10-18/h2-6,10-11H,7-9H2,1H3
InChIKeyFBWAKFADZVOFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole (CAS 2549006-87-1): Core Scaffold & Key Physicochemical Fingerprint


The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole (CAS 2549006-87-1) belongs to a class of heterocyclic small molecules defined by a benzothiazole core linked via an azetidine bridge to an imidazole moiety, with a methoxy substituent at the 4-position of the benzothiazole ring. Its molecular formula is C15H16N4OS, with a molecular weight of 300.39 g/mol. Key predicted physicochemical descriptors include a computed logP (clogP) of 1.81, a topological polar surface area (TPSA) of 43.06 Ų, five hydrogen bond acceptors (HBA), zero hydrogen bond donors (HBD), and two rotatable bonds [1]. These features place the compound within favorable drug-like and lead-like chemical space. Compounds in this structural class, particularly those containing imidazole and benzothiazole motifs, have been investigated for anticancer, antimicrobial, and kinase-inhibitory activities [2][3].

Why 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole Cannot Be Trivially Replaced by In-Class Analogs


Benzothiazole-imidazole-azetidine hybrids are not interchangeable commodities. Even subtle structural variations—such as the position of the methoxy substituent (4- vs. 5-), the presence or absence of halogen atoms, or replacement of the benzothiazole core with benzoxazole—can profoundly alter physicochemical determinants including logP, TPSA, hydrogen bonding capacity, and electronic distribution [1]. These differences directly impact solubility, membrane permeability, metabolic stability, and target binding orientation. For instance, the 4-methoxy substituent in the target compound exerts a distinct electronic effect (+M resonance donation) compared to the electron-withdrawing chlorine or fluorine atoms in halogenated analogs, and occupies a different spatial orientation than the 5-methoxy regioisomer, thereby influencing both intermolecular interactions and pharmacokinetic behavior in ways that cannot be compensated by simple molar equivalence [2].

Quantitative Evidence Guide for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole: Comparator-Based Differentiation Data


Physicochemical Property Differentiation: 4-Methoxy Target vs. Unsubstituted Parent Scaffold

The addition of a methoxy group at the 4-position of the benzothiazole ring (target compound) versus the unsubstituted parent (CAS 2549010-55-9) increases molecular weight by approximately 30 Da (from 270.35 to 300.39 g/mol) and introduces an additional hydrogen bond acceptor, raising the HBA count while maintaining zero HBD. The predicted clogP of the target is 1.81 [1]; the parent scaffold, lacking the methoxy oxygen, is expected to exhibit a lower clogP and reduced TPSA (estimated ~33–35 Ų vs. 43.06 Ų for the target) . This quantitative shift in polarity and hydrogen bonding capacity directly influences aqueous solubility, permeability, and protein binding potential.

Physicochemical profiling Drug-likeness Lead optimization

Regioisomeric Differentiation: 4-Methoxy vs. 5-Methoxy Benzothiazole Substitution

The target compound (4-OCH3) and its 5-methoxy regioisomer (CAS 2548996-94-5) share identical molecular formula (C15H16N4OS) and molecular weight (300.4 g/mol), yet differ critically in the position of the methoxy substituent on the benzothiazole ring. In the 4-methoxy isomer, the –OCH3 group is ortho to the endocyclic nitrogen of the benzothiazole, enabling an intramolecular electronic interaction that modulates the basicity of the thiazole nitrogen. For the 5-methoxy isomer, a predicted pKa of 6.94 has been reported [1]; the 4-methoxy isomer is expected to exhibit a slightly different pKa due to the proximity of the methoxy oxygen to the benzothiazole N3 position, potentially altering protonation state at physiological pH. Additionally, the 4-methoxy group occupies a spatially distinct region relative to the azetidine-imidazole vector, which can influence target binding orientation in a way the 5-methoxy isomer cannot replicate.

Regioisomer profiling Structure-activity relationship Electronic effects

Drug-Likeness and Lead-Likeness Compliance: Ro5 and Ro3 Assessment

The target compound satisfies all four Lipinski Rule of Five (Ro5) criteria: MW 300.39 (<500), clogP 1.81 (<5), HBA 5 (<10), and HBD 0 (<5). It also satisfies the more stringent Rule of Three (Ro3) for fragment-based lead discovery: MW <300.39 (borderline, near the 300 Da cutoff), clogP 1.81 (≤3), HBA 5 (≤6), HBD 0 (≤3), and RB 2 (≤3) [1]. In contrast, the 7-chloro-4-methoxy analog (CAS 2548997-77-7, estimated MW ~334.8) exceeds the Ro3 MW cutoff, and the 4,6-difluoro analog (CAS 2548995-42-0, MW 306.34) also lies above the preferred fragment MW range [2]. These distinctions mean the target compound is more suitable as a starting point for fragment-based screening or fragment growth strategies, whereas the halogenated analogs may be more appropriate for later-stage lead optimization.

Drug-likeness Lead-likeness Fragment-based drug discovery

Class-Level Anticancer Activity: Imidazolyl-Benzothiazole Series Show Low-Micromolar Potency

Although no direct biological data are available for the target compound itself (CAS 2549006-87-1), closely related imidazolyl-benzothiazole analogs have demonstrated pronounced anticancer activity in multiple cell lines. In a 2022 study, imidazolyl benzothiazoles showed nonselective antiproliferative activity across tumor cell lines; a representative analog (36c) exhibited an IC50 of 1.6 µM against HuT78 lymphoma cells with selectivity over normal BJ fibroblasts (IC50 > 100 µM) [1]. Separately, an imidazole derivative bearing a 4-methoxyphenyl substituent (compound 20) showed an IC50 of 1.09 µM against A549 lung carcinoma cells [2]. These data indicate that the imidazole-benzothiazole scaffold, especially when substituted with methoxy groups, can achieve single-digit micromolar potency in cancer cell assays. The target compound, with its 4-methoxybenzothiazole core and imidazole-azetidine architecture, is positioned within this active chemical space.

Anticancer activity Imidazolyl benzothiazoles Cytotoxicity

Electronic Substituent Effects: Methoxy Donation vs. Halogen Withdrawal in the Benzothiazole Series

The 4-methoxy substituent in the target compound is a strong electron-donating group via resonance (+M effect, Hammett σp = –0.27), whereas the 4- and 6-fluoro groups in the 4,6-difluoro analog (CAS 2548995-42-0) are electron-withdrawing (σp = +0.06 for F), and the 7-chloro substituent in the 7-chloro-4-methoxy analog (CAS 2548997-77-7) is also electron-withdrawing (σp = +0.23 for Cl) [1][2]. This electronic divergence has direct consequences: electron-rich benzothiazole rings (as in the target) are more susceptible to oxidative metabolism (e.g., CYP450-mediated hydroxylation) but may form stronger π-stacking interactions with aromatic residues in protein binding pockets. Conversely, electron-deficient analogs may exhibit greater metabolic stability but reduced affinity for electron-rich binding sites. The target compound thus offers a distinct electronic profile that cannot be replicated by halogenated congeners.

Electronic effects Hammett constants Metabolic stability

Optimal Research & Industrial Application Scenarios for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole (CAS 2549006-87-1)


Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 300.39 g/mol (borderline Ro3-compliant), clogP of 1.81, and zero hydrogen bond donors, this compound is well-suited as a fragment-like scaffold for FBDD campaigns targeting kinases, GPCRs, or protein-protein interaction interfaces [1]. Its balanced polarity (TPSA 43.06 Ų) and moderate lipophilicity allow for subsequent fragment growth while maintaining drug-like properties. Procurement for fragment library construction is supported by its favorable physicochemical profile relative to heavier halogenated analogs.

Regioisomer-Controlled SAR Exploration of Methoxybenzothiazole Series

The availability of both 4-methoxy (CAS 2549006-87-1) and 5-methoxy (CAS 2548996-94-5) regioisomers enables systematic structure-activity relationship (SAR) studies to probe the impact of methoxy position on target binding, selectivity, and pharmacokinetics . The distinct InChI Keys (FBWAKFADZVOFRZ vs. JTHBPSMVBLBBMI) and predicted pKa differences provide a clear basis for comparative biochemical and cellular profiling. Researchers should verify regioisomeric identity analytically before initiating SAR campaigns.

Anticancer Lead Generation Based on Imidazolyl-Benzothiazole Scaffold

Class-level evidence indicates that imidazolyl-benzothiazole analogs achieve IC50 values in the low micromolar range (1–10 µM) against multiple cancer cell lines, including HuT78 lymphoma and A549 lung carcinoma [2][3]. The target compound, bearing the 4-methoxy substitution, is a logical starting point for hit expansion and optimization in oncology programs. Initial screening should include both the target and its 5-methoxy regioisomer to establish the SAR of methoxy positioning on antiproliferative activity and selectivity.

Electronic Structure-Activity Relationship Studies: Donor vs. Acceptor Substituents

The target compound (4-OCH3, electron-donating) and its halogenated analogs (4,6-difluoro, 7-chloro, electron-withdrawing) form a coherent set for probing electronic effects on target engagement and metabolic stability [4]. This series enables systematic investigation of how benzothiazole ring electronics influence binding affinity, residence time, and oxidative metabolism, providing a rational basis for lead optimization decisions in medicinal chemistry programs.

Quote Request

Request a Quote for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.